molecular formula C12H15N3 B14897471 6-[(Dimethylamino)methyl]-3-quinolinamine

6-[(Dimethylamino)methyl]-3-quinolinamine

Cat. No.: B14897471
M. Wt: 201.27 g/mol
InChI Key: GLJPGPDFRBJCGL-UHFFFAOYSA-N
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Description

6-((Dimethylamino)methyl)quinolin-3-amine is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Dimethylamino)methyl)quinolin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable quinoline derivative.

    Dimethylation: The introduction of the dimethylamino group is achieved through nucleophilic substitution reactions. For instance, a common method involves the reaction of a quinoline derivative with dimethylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of 6-((Dimethylamino)methyl)quinolin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

6-((Dimethylamino)methyl)quinolin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6-((Dimethylamino)methyl)quinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((Dimethylamino)methyl)quinolin-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Dimethylamino)methyl)quinolin-3-amine is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-[(dimethylamino)methyl]quinolin-3-amine

InChI

InChI=1S/C12H15N3/c1-15(2)8-9-3-4-12-10(5-9)6-11(13)7-14-12/h3-7H,8,13H2,1-2H3

InChI Key

GLJPGPDFRBJCGL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=CC(=CN=C2C=C1)N

Origin of Product

United States

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